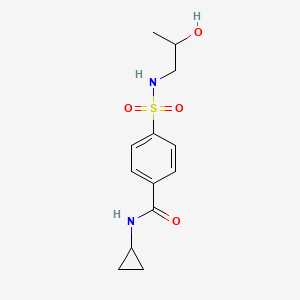
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, making them an important target for drug development. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide targets the JAK family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide blocks the downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action is different from traditional disease-modifying anti-rheumatic drugs (DMARDs) and biologic therapies, making N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide a promising alternative for patients who do not respond to these treatments.
Biochemical and Physiological Effects
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in animal models and human patients. N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide also reduces the number of T cells and B cells, which are involved in the immune response. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide also has some limitations. It is not selective for a specific JAK isoform, which can lead to off-target effects. It also has a short half-life, which can limit its effectiveness in chronic diseases.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide. One area of research is the development of more selective JAK inhibitors that target specific isoforms. This could reduce the risk of off-target effects and improve the efficacy of the treatment. Another area of research is the exploration of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide in combination with other therapies, such as DMARDs and biologics. This could provide a more comprehensive approach to treating inflammatory diseases. Finally, the long-term safety and efficacy of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide in chronic diseases needs to be further studied.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide involves multiple steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form N-cyclopropyl-4-chloro-3-nitrobenzamide. This compound is then reacted with 2-hydroxypropylsulfonamide to form the final product, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide. The synthesis of N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been optimized and improved over the years, resulting in higher yields and purity.
Applications De Recherche Scientifique
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has demonstrated efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide has shown significant improvement in the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(2-hydroxypropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9(16)8-14-20(18,19)12-6-2-10(3-7-12)13(17)15-11-4-5-11/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNMMNLSQOSHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
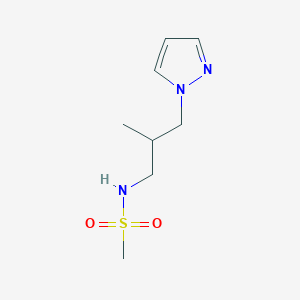
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
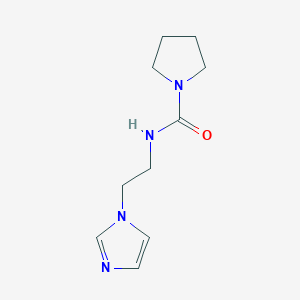
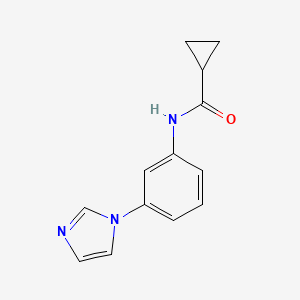

![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)

![3-chloro-2-methyl-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7529423.png)
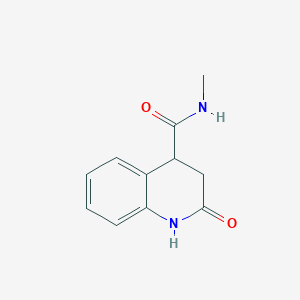
![N-[2-(methylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B7529431.png)
![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
![2-[[4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7529440.png)
